molecular formula C19H16N2O3S B2594511 N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide CAS No. 941976-54-1

N-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxamide

Cat. No. B2594511
CAS RN: 941976-54-1
M. Wt: 352.41
InChI Key: FUFUKZOLURQPIX-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Its chemical formula is C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including condensation reactions .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

a. Anticancer Properties: Thiophene-based compounds exhibit promising anticancer activity. Researchers have explored their potential as novel chemotherapeutic agents, targeting specific cancer pathways and inhibiting tumor growth .

b. Anti-Inflammatory Effects: Our compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could contribute to the development of new anti-inflammatory drugs .

c. Antimicrobial Activity: Thiophene derivatives have demonstrated antimicrobial effects against bacteria, fungi, and viruses. Their unique chemical structure makes them attractive candidates for combating infectious diseases .

d. Antihypertensive Potential: Some thiophene-containing compounds exhibit antihypertensive effects. Further research could explore their role in managing hypertension .

e. Organic Semiconductors: Thiophene-based molecules play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science and Corrosion Inhibition

Beyond medicinal applications, thiophene derivatives find utility in material science:

a. Corrosion Inhibitors: Thiophene derivatives serve as effective corrosion inhibitors for metals. Their ability to form protective layers on metal surfaces helps prevent corrosion .

b. Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of thiophenes make them valuable components in OLEDs. Their emission characteristics contribute to vibrant displays and energy-efficient lighting .

Synthetic Strategies

Thiophene synthesis involves various methods, including condensation reactions such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis. These approaches yield diverse thiophene derivatives .

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link BMC Chemistry. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 1–9. Link

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target. They have been reported to exhibit a variety of pharmacological properties .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-20-18(23)16-11-12-25-19(16)21-17(22)13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-12H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFUKZOLURQPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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